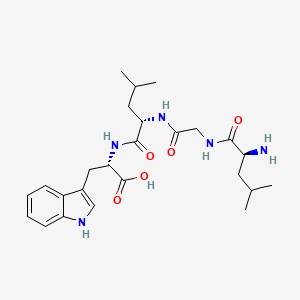![molecular formula C30H45N3O B12552746 N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide CAS No. 194603-21-9](/img/structure/B12552746.png)
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is a complex organic compound featuring a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups attached to an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide typically involves the following steps:
Starting Materials: The synthesis begins with octadec-9-enoic acid and pyridin-2-ylmethylamine.
Activation of Carboxylic Acid: Octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pyridin-2-ylmethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Applications De Recherche Scientifique
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential in drug delivery systems, where the long aliphatic chain can facilitate membrane penetration.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers, due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide involves its interaction with biological membranes and metal ions. The pyridin-2-ylmethyl groups can coordinate with metal ions, forming stable complexes that can disrupt cellular processes. Additionally, the long aliphatic chain can insert into lipid bilayers, altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis[(pyridin-3-yl)methyl]ethanediamide
- N,N-Bis[(pyridin-2-yl)methyl]methanesulfonamide
- N,N-Bis[(pyridin-2-yl)methyl]aniline
Uniqueness
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is unique due to its combination of a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to form stable metal complexes and interact with biological membranes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
194603-21-9 |
|---|---|
Formule moléculaire |
C30H45N3O |
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
N,N-bis(pyridin-2-ylmethyl)octadec-9-enamide |
InChI |
InChI=1S/C30H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-30(34)33(26-28-21-17-19-24-31-28)27-29-22-18-20-25-32-29/h9-10,17-22,24-25H,2-8,11-16,23,26-27H2,1H3 |
Clé InChI |
TULNZYVZQZMUJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
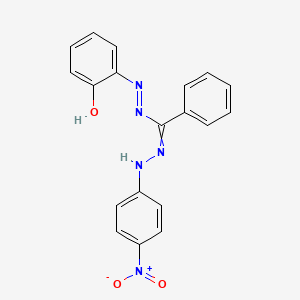
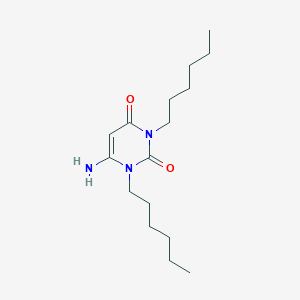
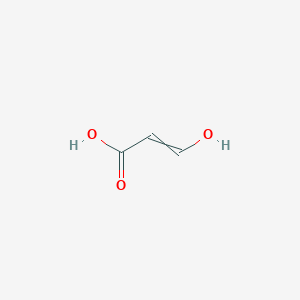

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
silane](/img/structure/B12552702.png)
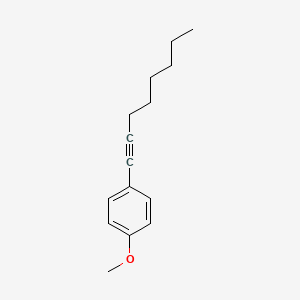
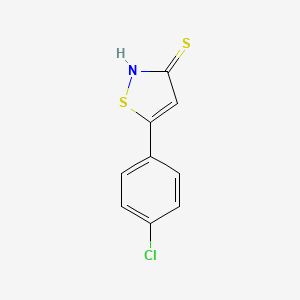
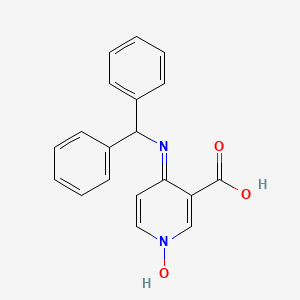
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
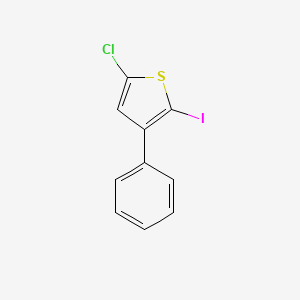
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
